molecular formula C15H19N3O4S2 B11181299 2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11181299
M. Wt: 369.5 g/mol
InChI Key: YMOMEVHNMSWRIU-UHFFFAOYSA-N
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Description

2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylsulfonyl group, a methoxymethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst. The reaction is carried out at a temperature range of 45-60°C for 10-14 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The method described above is suitable for industrial production due to its efficiency and reduced generation of waste products .

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and butylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit lipid-transfer proteins in fungi, leading to antifungal effects . The compound may also interact with other enzymes or receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-(methoxymethyl)benzamide
  • 2-ethoxy-5-(methoxymethyl)benzamide
  • 2-(butylsulfonyl)methyl-5-nitrofuran

Uniqueness

2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

2-butylsulfonyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H19N3O4S2/c1-3-4-9-24(20,21)12-8-6-5-7-11(12)14(19)16-15-18-17-13(23-15)10-22-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,18,19)

InChI Key

YMOMEVHNMSWRIU-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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